molecular formula C12H18F2N2O2 B2467309 N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2198792-76-4

N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2467309
CAS No.: 2198792-76-4
M. Wt: 260.285
InChI Key: VDNPMRSVCIYFCS-UHFFFAOYSA-N
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Description

N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound that features a piperidine ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4,4-difluoro-3-methylpiperidine.

    Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced via a reaction with acryloyl chloride under basic conditions, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(4,4-difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2O2/c1-3-10(17)15-6-4-11(18)16-7-5-12(13,14)9(2)8-16/h3,9H,1,4-8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNPMRSVCIYFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(F)F)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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